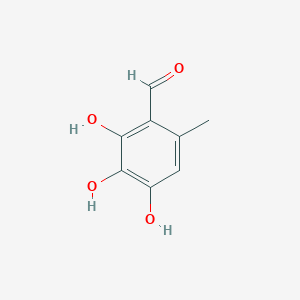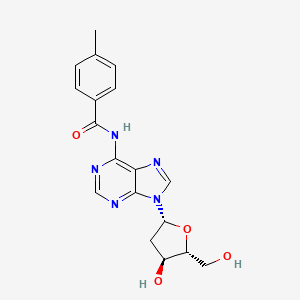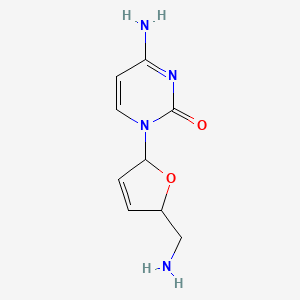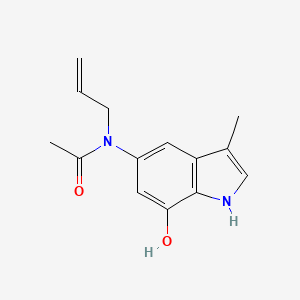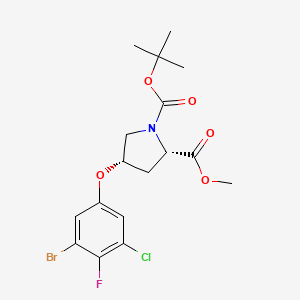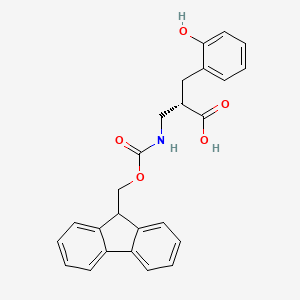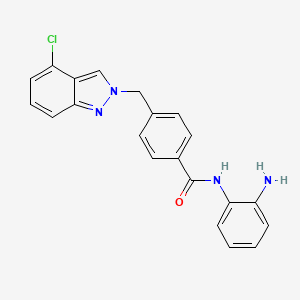
(R)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve large-scale catalytic hydrogenation processes using specialized reactors and optimized conditions to ensure high yield and purity of the ®-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-one: A ketone derivative with different chemical properties.
6-Hydroxy-1,2,3,4-tetrahydroquinoline: A hydroxylated derivative with potential biological activities.
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is unique due to its chiral nature, which can lead to specific interactions with biological targets, making it valuable in medicinal chemistry for the development of enantiomerically pure drugs.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7-8,12-13H,2-3,6H2,1H3/t8-/m1/s1 |
Clave InChI |
PVICIXINMHHRTA-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(C=C1)NCCC2)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)NCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



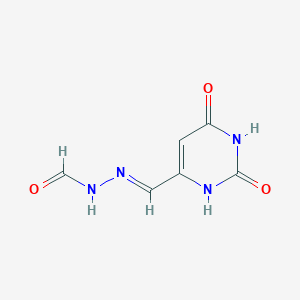
![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)


